Pyridine-3,5-dicarboxylate

Thermal stability Material science High-temperature synthesis

Pyridine-3,5-dicarboxylate (dinicotinic acid, CAS 499-81-0) is a heteroaromatic dicarboxylic acid belonging to the pyridinedicarboxylic acid family, which comprises six regioisomers differentiated solely by the position of carboxyl substituents on the pyridine ring. With carboxyl groups at the 3- and 5-positions, this isomer exhibits a unique meta-substitution geometry that confers distinct properties in thermal stability, enzyme inhibition selectivity, metal coordination behavior, and pharmacological scaffold utility when compared directly to its 2,3- (quinolinic), 2,4- (lutidinic), 2,5- (isocinchomeronic), 2,6- (dipicolinic), and 3,4- (cinchomeronic) counterparts.

Molecular Formula C7H3NO4-2
Molecular Weight 165.1 g/mol
Cat. No. B1229872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine-3,5-dicarboxylate
Molecular FormulaC7H3NO4-2
Molecular Weight165.1 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1C(=O)[O-])C(=O)[O-]
InChIInChI=1S/C7H5NO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-3H,(H,9,10)(H,11,12)/p-2
InChIKeyMPFLRYZEEAQMLQ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine-3,5-dicarboxylate (Dinicotinic Acid): A Regioisomeric Dicarboxylic Acid with Distinct Physicochemical and Biological Differentiation


Pyridine-3,5-dicarboxylate (dinicotinic acid, CAS 499-81-0) is a heteroaromatic dicarboxylic acid belonging to the pyridinedicarboxylic acid family, which comprises six regioisomers differentiated solely by the position of carboxyl substituents on the pyridine ring [1]. With carboxyl groups at the 3- and 5-positions, this isomer exhibits a unique meta-substitution geometry that confers distinct properties in thermal stability, enzyme inhibition selectivity, metal coordination behavior, and pharmacological scaffold utility when compared directly to its 2,3- (quinolinic), 2,4- (lutidinic), 2,5- (isocinchomeronic), 2,6- (dipicolinic), and 3,4- (cinchomeronic) counterparts [1][2]. These isomer-dependent differences are quantifiable and carry direct implications for scientific selection in pharmaceutical intermediate synthesis, metal-organic framework (MOF) defect engineering, and biochemical probe development [2][3].

Why Pyridine-3,5-dicarboxylate Cannot Be Interchanged with Other Pyridinedicarboxylic Acid Isomers: Evidence of Regioisomer-Dependent Performance


Although all six pyridinedicarboxylic acid isomers share the identical molecular formula (C₇H₅NO₄) and molecular weight (167.12 g/mol), their regioisomerism dictates fundamentally different behavior across every application-relevant dimension [1]. The position of the nitrogen atom relative to the carboxyl groups governs metal coordination modes, enzyme active-site complementarity, and supramolecular assembly topology [1][2]. Quantitative evidence demonstrates that pyridine-3,5-dicarboxylate occupies a distinct and non-interchangeable position within the isomer series—whether measured by thermal stability (highest melting point among all isomers at 323°C), prolyl 4-hydroxylase inhibitory potency (Ki = 0.7 mM, intermediate between the most potent 2,4-isomer at 0.003 mM and the least potent 3,4-isomer at 2.8 mM), interfacial activity (lowest among isomers tested), or its unique utility as a truncated, defect-inducing linker in MOF catalysis [2][3][4]. Simple substitution of one isomer for another will alter—often dramatically—the outcome of any application relying on these structure-dependent properties.

Quantitative Differentiation Evidence for Pyridine-3,5-dicarboxylate: Head-to-Head Comparisons Against Closest Isomeric Analogs


Thermal Stability: Highest Melting Point Among All Pyridinedicarboxylic Acid Isomers Confers Processing Advantages

Pyridine-3,5-dicarboxylic acid (dinicotinic acid) exhibits a melting point of 323°C, which is the highest among all six pyridinedicarboxylic acid regioisomers [1]. By comparison, quinolinic acid (2,3-isomer) melts at 185-190°C (with decomposition), dipicolinic acid (2,6-isomer) decomposes at approximately 252°C, and isocinchomeronic acid (2,5-isomer) melts at 254-269°C [1][2]. This represents a minimum thermal stability advantage of approximately 54°C over the next most thermally stable isomer and roughly 133°C over the least stable isomer [1][2].

Thermal stability Material science High-temperature synthesis

Prolyl 4-Hydroxylase Inhibition: Intermediate Affinity Distinguishes 3,5-Isomer from Ultra-Potent 2,4-Isomer and Weak 3,4-Isomer

In a systematic study of pyridinedicarboxylate isomers as competitive inhibitors of prolyl 4-hydroxylase (EC 1.14.11.7) with respect to 2-oxoglutarate, pyridine-3,5-dicarboxylate exhibited a Ki value of 0.7 mM [1]. This places it at an intermediate inhibitory potency within the isomer series: the 2,4-isomer (lutidinic acid) was the most potent (Ki = 0.003 mM), followed by the 2,5-isomer (Ki = 0.015 mM), then the 3,5-isomer (Ki = 0.7 mM) approximately equipotent with the 2,3-isomer (Ki = 0.8 mM), and finally the 3,4-isomer (Ki = 2.8 mM) as the weakest [1]. All isomers displayed competitive inhibition with respect to 2-oxoglutarate and noncompetitive inhibition with respect to Fe²⁺ and peptide substrate in Gallus gallus embryo-derived enzyme [1].

Enzyme inhibition Collagen biosynthesis Prolyl hydroxylase

A₃ Adenosine Receptor Selectivity: 1,4-Dihydropyridine-3,5-dicarboxylate Scaffold Enables 1,300-Fold Subtype Selectivity

The 1,4-dihydropyridine-3,5-dicarboxylate derivative MRS1191 (3-ethyl 5-benzyl 2-methyl-6-phenyl-4-phenylethynyl-1,4-(±)-dihydropyridine-3,5-dicarboxylate) demonstrates 1,300-fold selectivity for the human A₃ adenosine receptor (Ki = 31 nM) versus A₁ and A₂A receptor subtypes [1][2]. In rat tissue, MRS1191 retains 28-fold A₃ selectivity (Ki = 1.42 μM) versus A₁ receptors [1]. This selectivity profile is scaffold-dependent: the 3,5-dicarboxylate substitution pattern on the 1,4-dihydropyridine core is essential for the observed A₃ selectivity, as alternative substitution patterns yield different selectivity profiles [1].

Adenosine receptor GPCR pharmacology Subtype selectivity

Calcium Channel Antagonist Potency: 3-Pyridinyl Substituent Occupies Intermediate Rank Between 2-Pyridinyl and 4-Pyridinyl Isomers

In a comparative study of 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates, the relative calcium channel antagonist potency order was unambiguously established as 2-pyridinyl > 3-pyridinyl > 4-pyridinyl, using the muscarinic-receptor-mediated Ca²⁺-dependent contraction assay in guinea pig ileal longitudinal smooth muscle [1][2]. The 3-pyridinyl (meta) substituent was found to be bioisosteric with a m-nitrophenyl group, whereas the 2-pyridinyl and 4-pyridinyl substituents correspond to o-nitrophenyl and p-nitrophenyl, respectively [1]. A 1:1 correlation was observed between IC₅₀ values for [³H]nitrendipine binding displacement and inhibition of the tonic contractile response [1]. Compounds with nonidentical ester substituents at C-3 and C-5 exhibited greater potency than those with identical ester groups [1].

Calcium channel blocker Dihydropyridine Structure-activity relationship

Interfacial Activity at Hydrocarbon/Water Interfaces: 3,5-Isomer Exhibits the Lowest Surface Activity Among All Pyridinedicarboxylate Esters Tested

A systematic study of dipentyl pyridinedicarboxylate esters at the hydrocarbon/water interface established the following rank order of interfacial activity: dipentyl pyridine-2,5-dicarboxylate > dipentyl pyridine-2,4-dicarboxylate > dipentyl pyridine-2,3-dicarboxylate > dipentyl pyridine-3,5-dicarboxylate [1]. The 3,5-isomer consistently exhibited the lowest interfacial activity of all isomers tested, a finding attributed by molecular modeling to the spatial arrangement of the ester groups relative to the pyridine nitrogen, which minimizes the amphiphilic character of the molecule [1].

Interfacial activity Solvent extraction Surfactant chemistry

MOF Defect Engineering: Pyridine-3,5-dicarboxylate as a Truncated Linker Generates Catalytically Active Mixed-Valence Cu(I)-Cu(II) Paddlewheel Sites

In the prototypical Cu-BTC (HKUST-1) metal-organic framework, partial substitution of benzene-1,3,5-tricarboxylate (BTC) linkers with pyridine-3,5-dicarboxylate (PyDC)—up to 50% substitution without loss of crystallinity—introduces defined defect sites at the dimeric copper paddlewheel nodes [1][2]. The reduced carboxyl coordination sites and the emergent Lewis basic pyridyl sites of PyDC spawn mixed-valence Cu(I)-Cu(II) paddlewheels that are not present in the defect-free parent framework [2]. This Cu(I)-enriched defect-engineered Cu-BTC (DE-CuBTC) shows significantly enhanced catalytic performance for the azide-alkyne cycloaddition click reaction by accelerating the rate-determining Cu(I)-acetylide intermediate formation step [2]. Furthermore, the mixed-linker Cu-BTC-PyDC materials exhibit altered product selectivity in the direct hydroxylation of toluene (different ortho-/para-cresol ratios vs. benzaldehyde/benzyl alcohol) compared to the parent Cu-BTC [1]. The 3,5-substitution geometry of PyDC is essential: its ditopic nature (with one carboxylate and one pyridyl donor at the meta positions) creates a truncated coordination environment that the 2,4-, 2,5-, or 2,6-dicarboxylate isomers cannot replicate due to their different chelating geometries [1][3].

Metal-organic framework Defect engineering Click reaction catalysis

Optimal Application Scenarios for Pyridine-3,5-dicarboxylate Based on Verified Differentiation Evidence


High-Temperature Solvothermal MOF Synthesis Requiring Linker Thermal Integrity Above 250°C

When constructing metal-organic frameworks under solvothermal conditions exceeding 200°C, pyridine-3,5-dicarboxylic acid is the preferred dicarboxylate linker among all pyridinedicarboxylic acid isomers. Its melting point of 323°C—at least 54°C higher than any other isomer—provides a critical thermal processing window that prevents premature linker decarboxylation during framework assembly [1]. In contrast, quinolinic acid (mp 185-190°C) or dipicolinic acid (decomposes ~252°C) would undergo thermal degradation under identical conditions, compromising MOF crystallinity and porosity [1].

Controlled Collagen Hydroxylase Inhibition for Antifibrotic Screening Without Complete Enzyme Suppression

For phenotypic screening campaigns targeting collagen biosynthesis pathways where complete prolyl 4-hydroxylase inhibition would be cytotoxic, pyridine-3,5-dicarboxylate (Ki = 0.7 mM) provides a titratable, intermediate inhibitory potency [1]. The 2,4-isomer (Ki = 0.003 mM) is 233-fold more potent and would require extensive dilution to avoid complete enzyme suppression, introducing solvent artifacts. The 3,5-isomer's intermediate Ki enables dose-response studies across a physiologically relevant concentration range [1].

Defect-Engineered Cu-BTC MOF Catalysis Requiring Mixed-Valence Cu(I)-Cu(II) Active Sites

In the synthesis of defect-engineered Cu-BTC frameworks for Cu(I)-catalyzed click reactions or A³ coupling reactions, only pyridine-3,5-dicarboxylate (PyDC) can be used as the truncated mixed-linker to generate mixed-valence Cu(I)-Cu(II) paddlewheel nodes [1][2]. The 3,5-substitution geometry provides a single carboxylate anchor and a Lewis basic pyridyl nitrogen at the appropriate distance to create the partially reduced coordination environment. Other dicarboxylate isomers (e.g., 2,5- or 2,4-PDC) would adopt different binding modes and are not structurally isoreticular substitutes for PyDC in this application [1][2].

Pharmacological Tool Compound Development Targeting A₃ Adenosine Receptors with Minimal Off-Target Activity at A₁/A₂A Subtypes

The 1,4-dihydropyridine-3,5-dicarboxylate scaffold, as exemplified by MRS1191, is demonstrated to deliver 1,300-fold selectivity for human A₃ adenosine receptors over A₁/A₂A subtypes (A₃ Ki = 31 nM) [1]. This selectivity is scaffold-dependent and has been validated in both binding assays ([¹²⁵I]AB-MECA displacement) and functional assays (adenylate cyclase inhibition, KB = 92 nM) [1][2]. Researchers requiring an A₃-selective antagonist for in vitro target validation should procure MRS1191 or structurally related 3,5-dicarboxylate DHPs, as alternative scaffolds (e.g., triazoloquinazolines such as MRS1220) produce different selectivity profiles and potency ranges [1].

Quote Request

Request a Quote for Pyridine-3,5-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.